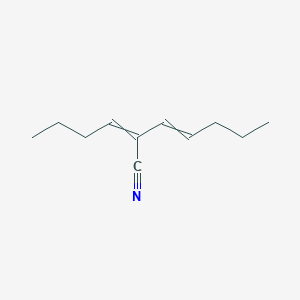

2-Butylidenehept-3-enenitrile

説明

2-Butylidenehept-3-enenitrile is an unsaturated nitrile characterized by a conjugated diene system and a nitrile functional group. Its structure includes a butylidene substituent at position 2 and a double bond at position 3 of a heptene backbone.

特性

CAS番号 |

89646-98-0 |

|---|---|

分子式 |

C11H17N |

分子量 |

163.26 g/mol |

IUPAC名 |

2-butylidenehept-3-enenitrile |

InChI |

InChI=1S/C11H17N/c1-3-5-7-9-11(10-12)8-6-4-2/h7-9H,3-6H2,1-2H3 |

InChIキー |

UNFJFDGQABKTBW-UHFFFAOYSA-N |

正規SMILES |

CCCC=CC(=CCCC)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide. The reaction involves heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving behind the nitrile.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation process, where alkenes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

Reduction: Reduction of nitriles can yield primary amines.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

科学的研究の応用

2-Butylidenehept-3-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-Butylidenehept-3-enenitrile involves its reactivity due to the presence of the nitrile group. The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

類似化合物との比較

Comparative Analysis with Structurally Similar Nitriles

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Butylidenehept-3-enenitrile | C₁₁H₁₇N | 163.26 | Not Available | Nitrile, conjugated diene |

| Pent-3-enenitrile | C₅H₇N | 81.12 | 4635-87-4 | Nitrile, isolated alkene |

| 2-Methyl-3-butenenitrile | C₅H₇N | 81.12 | 16529-56-9 | Nitrile, branched alkene |

Research Findings and Data Gaps

- Thermal Stability : Conjugated systems like 2-Butylidenehept-3-enenitrile are prone to thermal degradation above 150°C, whereas branched analogs (e.g., 2-Methyl-3-butenenitrile) decompose at lower temperatures (100–120°C) due to weaker C–C bonds .

- Solubility: The extended hydrocarbon chain in 2-Butylidenehept-3-enenitrile likely reduces its solubility in polar solvents (e.g., water) compared to pent-3-enenitrile, which exhibits partial miscibility in ethanol and acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。